molecular formula C12H20ClNO3 B2405259 2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one CAS No. 2411221-79-7

2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one

Cat. No.: B2405259
CAS No.: 2411221-79-7
M. Wt: 261.75
InChI Key: JACRIJAXIUOCQA-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one: is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and spirocyclic moieties in its structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one typically involves the reaction of 3,7-dioxa-10-azaspiro[5.6]dodecane with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloro group. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, industrial production may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel polymers and materials with specific properties such as high thermal stability and mechanical strength.

    Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The spirocyclic structure allows for high binding affinity and specificity, making it a potent inhibitor of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dioxa-10-azaspiro[5.6]dodecane: Lacks the chloro and carbonyl groups, making it less reactive in substitution and oxidation reactions.

    2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)ethanone: Similar structure but with a different carbonyl position, affecting its reactivity and applications.

    2-Bromo-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one: Bromine instead of chlorine, leading to different reactivity and biological activity.

Uniqueness

2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one is unique due to its combination of a chloro group and a spirocyclic structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-10(13)11(15)14-5-2-12(17-9-6-14)3-7-16-8-4-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACRIJAXIUOCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CCOCC2)OCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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